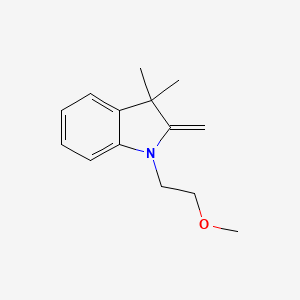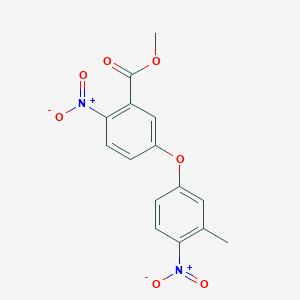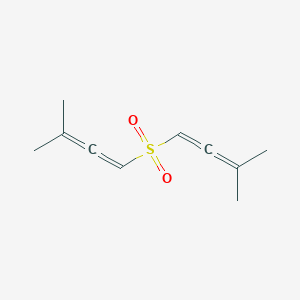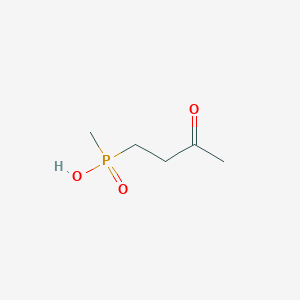![molecular formula C23H30N2 B14654239 3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine CAS No. 40498-88-2](/img/structure/B14654239.png)
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine is a complex organic compound with the molecular formula C23H30N2. This compound features a unique structure that includes a decahydropyrido[1,2-d][1,4]diazepine core substituted with a 2,2-diphenylethyl group. It is part of the diazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with diamines, followed by cyclization reactions. For instance, the synthesis might start with the reaction of benzene-1,2-diamine with 1,3-cyclohexanedione under acidic conditions to form the diazepine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diazepine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Applications De Recherche Scientifique
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anxiolytic and antipsychotic properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine involves its interaction with specific molecular targets. It is believed to modulate the activity of neurotransmitter receptors in the central nervous system, similar to other diazepine compounds. This modulation can lead to anxiolytic and sedative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlordiazepoxide: Known for its anxiolytic properties.
Diazepam: Widely used as a sedative and muscle relaxant.
Clozapine: An antipsychotic medication.
Pirenzepine: A muscarinic receptor antagonist.
Uniqueness
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine is unique due to its specific substitution pattern and the presence of the decahydropyrido[1,2-d][1,4]diazepine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
40498-88-2 |
|---|---|
Formule moléculaire |
C23H30N2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
3-(2,2-diphenylethyl)-2,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepine |
InChI |
InChI=1S/C23H30N2/c1-3-9-20(10-4-1)23(21-11-5-2-6-12-21)19-24-16-14-22-13-7-8-15-25(22)18-17-24/h1-6,9-12,22-23H,7-8,13-19H2 |
Clé InChI |
QNQJCPVHNZVYDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCN(CCC2C1)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)


![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)

![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)





![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)

